molecular formula C15H20Cl2N2O3S B5315899 N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide

N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide

Cat. No.: B5315899
M. Wt: 379.3 g/mol
InChI Key: WYKIAFNHEARPJV-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propylsulfonyl group and a carboxamide group, along with a dichlorophenyl moiety. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3S/c1-2-8-23(21,22)19-7-3-4-11(10-19)15(20)18-14-9-12(16)5-6-13(14)17/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKIAFNHEARPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2,5-dichloroaniline with propylsulfonyl chloride to form the intermediate compound, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the carboxamide group to an amine.

    Substitution: The dichlorophenyl moiety allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes, including enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide include:

  • N-(2,5-dichlorophenyl)-4-hydroxybenzamide
  • 1-(2,5-dichlorophenyl)piperazine dihydrochloride
  • 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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